N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-9H-fluorene-2-carboxamide;hydrochloride
Overview
Description
Mechanism of Action
Target of Action
NGB 2904 hydrochloride is a potent, selective, orally active, and brain-penetrated antagonist of the dopamine D3 receptor . It shows selectivity for D3 over D2, 5-HT2, α1, D4, D1, and D5 receptors . The dopamine D3 receptor is a primary target of NGB 2904 hydrochloride .
Mode of Action
NGB 2904 hydrochloride interacts with its primary target, the dopamine D3 receptor, by acting as an antagonist . This means it binds to the receptor and blocks its activation by dopamine. It potently antagonizes mitogenesis stimulated by quinpirole .
Biochemical Pathways
The dopamine D3 receptor is part of the dopaminergic system, which plays a critical role in the reward system of the brain . By blocking the D3 receptor, NGB 2904 hydrochloride can inhibit the rewarding effects of substances like cocaine and methamphetamine .
Result of Action
By acting as a D3 receptor antagonist, NGB 2904 hydrochloride can attenuate the rewarding effects of cocaine and methamphetamine . It also increases spontaneous and amphetamine-stimulated locomotion . These effects suggest that NGB 2904 hydrochloride could potentially be used in the treatment of addiction .
Biochemical Analysis
Biochemical Properties
NGB 2904 hydrochloride interacts with the dopamine D3 receptor, a protein that plays a crucial role in biochemical reactions . The nature of this interaction is antagonistic, meaning that NGB 2904 hydrochloride binds to the D3 receptor and inhibits its function .
Cellular Effects
NGB 2904 hydrochloride influences cell function by modulating the activity of the dopamine D3 receptor . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of NGB 2904 hydrochloride involves binding to the dopamine D3 receptor and inhibiting its function . This can lead to changes in gene expression and cellular signaling .
Temporal Effects in Laboratory Settings
The effects of NGB 2904 hydrochloride can change over time in laboratory settings
Dosage Effects in Animal Models
The effects of NGB 2904 hydrochloride can vary with different dosages in animal models
Metabolic Pathways
NGB 2904 hydrochloride is involved in the dopamine signaling pathway . It interacts with the dopamine D3 receptor, which can influence metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NGB 2904 involves several steps starting from 2,3-dichloroaniline. The key steps include the formation of the piperazine ring and the attachment of the fluorenylcarboxamide moiety. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for NGB 2904 are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: NGB 2904 primarily undergoes substitution reactions due to the presence of the piperazine and fluorenylcarboxamide groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or alcohols.
Oxidation Reactions: Often require oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Commonly use reducing agents such as lithium aluminum hydride or sodium borohydride
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of NGB 2904, while oxidation and reduction reactions can modify the functional groups present on the molecule .
Scientific Research Applications
Comparison with Similar Compounds
SB-277011A: Another selective dopamine D3 receptor antagonist with similar properties to NGB 2904.
CJB 090: A partial agonist of the dopamine D3 receptor that has been studied for its effects on cocaine addiction
Uniqueness of NGB 2904: NGB 2904 is unique in its high selectivity for the dopamine D3 receptor over other dopamine receptor subtypes. This selectivity makes it a valuable tool for studying the specific role of the dopamine D3 receptor in drug addiction and other neurological disorders .
Properties
IUPAC Name |
N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-9H-fluorene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29Cl2N3O/c29-25-8-5-9-26(27(25)30)33-16-14-32(15-17-33)13-4-3-12-31-28(34)21-10-11-24-22(19-21)18-20-6-1-2-7-23(20)24/h1-2,5-11,19H,3-4,12-18H2,(H,31,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJPWVCIGSHWNON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCNC(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C3)C5=C(C(=CC=C5)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29Cl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189060-98-8 | |
Record name | N-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butyl]-9H-fluorene-2-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=189060-98-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NGB 2904 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189060988 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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